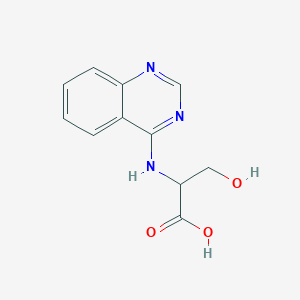

3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid

Description

BenchChem offers high-quality 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-5-9(11(16)17)14-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6,9,15H,5H2,(H,16,17)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYSJLZWDLBWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC(CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quinazoline Scaffold: Investigating the Therapeutic Potential of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid

A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous clinically approved drugs for a variety of diseases, most notably in oncology.[2] This in-depth technical guide focuses on the potential biological activities of a specific, yet underexplored, derivative: 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid. While direct research on this compound is limited, its structural features, particularly the quinazolin-4-ylamino core, suggest a high probability of significant pharmacological effects. This document will provide a comprehensive overview of the known biological activities associated with the quinazoline scaffold, propose a strategic approach for investigating 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid, and offer detailed experimental protocols for its evaluation.

The Quinazoline Nucleus: A Privileged Scaffold in Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a recurring motif in a multitude of biologically active compounds.[3][4] Its planarity and the presence of nitrogen atoms allow for diverse molecular interactions, including hydrogen bonding and π-π stacking, with various enzymatic targets.[5] The synthetic accessibility and the ease of functionalization at multiple positions of the quinazoline ring have made it an attractive framework for the design of extensive compound libraries with a wide range of pharmacological activities.[6] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[7][8][9][10][11]

The 4-aminoquinazoline core, in particular, is a key pharmacophore in many potent and selective enzyme inhibitors.[8] This is exemplified by the successful clinical application of several quinazoline-based drugs.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Gefitinib | Oncology (NSCLC) | EGFR Tyrosine Kinase Inhibitor |

| Lapatinib | Oncology (Breast Cancer) | Dual EGFR and HER2 Tyrosine Kinase Inhibitor |

| Erlotinib | Oncology (NSCLC, Pancreatic Cancer) | EGFR Tyrosine Kinase Inhibitor |

Table 1: Examples of FDA-approved drugs based on the quinazoline scaffold.[2][3]

Postulated Biological Activities of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid

Based on the extensive literature on quinazoline derivatives, we can hypothesize several potential biological activities for 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid. The presence of the quinazolin-4-ylamino moiety strongly suggests potential as a kinase inhibitor, a common mechanism of action for this class of compounds.[12] The serine-like side chain (3-hydroxy-2-aminopropanoic acid) could influence its solubility, cell permeability, and interaction with target proteins.

Anticancer Activity

A significant body of research points to the anticancer potential of quinazoline derivatives.[1][8][12] Many of these compounds function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, which are crucial regulators of cell cycle and proliferation.[13][14]

Hypothesized Mechanism of Action:

It is plausible that 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid could act as an ATP-competitive inhibitor at the kinase domain of receptors like EGFR. The quinazoline core would mimic the adenine ring of ATP, while the side chain could form additional interactions within the binding pocket.

Signaling Pathway: EGFR Inhibition

Caption: Proposed inhibitory action on the EGFR signaling pathway.

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives as antimicrobial agents.[4][11] Furthermore, derivatives of 3-aminopropanoic acid have also demonstrated antimicrobial properties.[15][16][17] The combination of these two pharmacophores in 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid suggests a promising avenue for investigation against bacterial and fungal pathogens.

Hypothesized Mechanism of Action:

The mechanism of antimicrobial action for quinazolines is not as well-defined as their anticancer effects but may involve inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Experimental Workflows for Biological Evaluation

To ascertain the biological activities of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid, a systematic experimental approach is required. The following protocols provide a framework for the initial in vitro evaluation.

In Vitro Anticancer Activity Assessment

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Step-by-step workflow for determining the in vitro cytotoxicity.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid in culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18][19]

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and In Vivo Studies

Should 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid demonstrate promising in vitro activity, further investigations would be warranted. These would include:

-

Kinase Profiling: A broad panel of kinase assays to identify specific molecular targets.

-

In Vivo Efficacy Studies: Evaluation of the compound's anticancer or antimicrobial activity in relevant animal models, such as xenograft models for cancer or infection models for antimicrobial testing.[8][13][20]

-

Pharmacokinetic and Toxicological Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.

Conclusion

While direct biological data for 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid is not yet available, its chemical structure, rooted in the well-established quinazoline scaffold, strongly suggests a high potential for significant pharmacological activity. The proposed experimental workflows provide a clear and robust starting point for elucidating its biological profile. The investigation of this and similar novel quinazoline derivatives holds considerable promise for the discovery of new therapeutic agents to address unmet medical needs.

References

- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 525.

- Bhat, V., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 1234.

- El-Sayed, M. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4784.

- Fan, G., et al. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 157, 108-120.

- Le, T. V., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1343.

- Lima, L. M., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules, 12(1), 108.

- "Quinazoline." Wikipedia, Wikimedia Foundation, 15 Jan. 2024, en.wikipedia.org/wiki/Quinazoline.

- Ionescu, M. A., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 25(9), 4698.

- Lopes, J. C., et al. (2024).

- Patan, A., et al. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Annals of Phytomedicine, 13(1), 1-10.

- Nguyen, T. H. L., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science: Medical and Pharmaceutical Sciences, 36(3).

- Wang, Y., et al. (2016).

- Kumar, K. S., et al. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology, 12(7), 5312-5325.

- Ionescu, M. A., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 25(9), 4698.

- Wani, M. Y., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859.

- Bhat, V., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 1234.

- Li, J., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3865.

- Pathak, S. R., et al. (2014). Synthesis and Antihypertensive Activity of Novel Quinazolin-4(3H)-one Derivatives. Central Nervous System Agents in Medicinal Chemistry, 14(1), 34-38.

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- "(2S)-3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid." COCONUT, 17 May 2024, coconut.

- Sharma, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6495.

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Gopishetti, S., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(13), 9271-9291.

-

"3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid." Sigma-Aldrich, .

- Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7904.

- Kumar, A., & Narasimhan, B. (2018). A review on biological activity of quinazolinones.

- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7123.

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)

- Sharma, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6495.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. ijirt.org [ijirt.org]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ukaazpublications.com [ukaazpublications.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]

- 18. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 20. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

Therapeutic Potential of Quinazoline-Substituted Amino Acid Derivatives

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary

The fusion of the quinazoline pharmacophore with amino acid moieties represents a high-impact strategy in modern medicinal chemistry. While the quinazoline core is a privileged scaffold in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib), its utility is often limited by poor aqueous solubility and non-specific toxicity. Conjugating quinazolines with amino acids creates "peptidomimetic" hybrids that exploit endogenous transport systems (e.g., LAT1, PEPT1), enhance bioavailability, and introduce novel binding interactions within enzyme active sites. This guide analyzes the therapeutic landscape, synthesis strategies, and structure-activity relationships (SAR) of these derivatives, with a primary focus on oncology (EGFR inhibition) and antimicrobial applications.

Medicinal Chemistry Rationale

The strategic value of substituting quinazolines with amino acids lies in three distinct physicochemical advantages:

-

Solubility & Bioavailability: The carboxylic acid and amine functionalities of amino acids transform lipophilic quinazolines into amphiphilic zwitterions, significantly improving aqueous solubility without sacrificing membrane permeability.

-

Active Transport Targeting: Tumors often overexpress amino acid transporters (e.g., LAT1). Quinazoline-amino acid conjugates can hijack these pathways for preferential accumulation in cancer cells, a phenomenon known as the "Trojan Horse" strategy.

-

Expanded Pharmacophore: The amino acid side chain (R-group) allows for precise probing of hydrophobic pockets (e.g., Phenylalanine derivatives) or hydrogen-bonding networks (e.g., Serine/Threonine derivatives) within target enzymes like EGFR or DNA gyrase.

Structure-Activity Relationship (SAR) Analysis

The SAR of these derivatives is governed by the position of the amino acid attachment (N3, C2, or C4) and the nature of the amino acid side chain.

2.1 The Pharmacophore Model

The following diagram illustrates the critical interaction points for a generic quinazolinone-amino acid conjugate targeting the EGFR kinase domain.

Figure 1: Pharmacophore model highlighting the structural logic of quinazoline-amino acid design.

2.2 Amino Acid Substituent Effects

| Amino Acid | Physicochemical Effect | Therapeutic Consequence |

| Glycine (Gly) | Reduces steric bulk; increases flexibility. | High conformational freedom; often used as a linker to larger groups. |

| Phenylalanine (Phe) | Increases lipophilicity; | Enhanced binding to hydrophobic pockets (e.g., EGFR hydrophobic cleft). |

| Lysine/Arginine | Introduces positive charge; improves solubility. | Interaction with negatively charged residues (e.g., Asp/Glu) in active sites; improved solubility. |

| Proline (Pro) | Induces conformational rigidity. | Locks the pharmacophore into a bioactive conformation; reduces entropy penalty upon binding. |

Therapeutic Applications

3.1 Oncology: EGFR Tyrosine Kinase Inhibition

The most mature application is in Non-Small Cell Lung Cancer (NSCLC). Quinazoline-amino acid derivatives function as ATP-competitive inhibitors.[1]

-

Mechanism: The quinazoline N1 accepts a hydrogen bond from the backbone NH of Met793 (hinge region). The attached amino acid moiety extends into the solvent-accessible region or the ribose-binding pocket, improving affinity over the parent scaffold.

-

Key Data: Derivatives incorporating Methionine or Phenylalanine at the C-2 or N-3 position have demonstrated

values in the nanomolar range (10–100 nM) against EGFR-overexpressing cell lines (A549, MCF-7) [1].

3.2 Antimicrobial & Antiviral Activity[2][3]

-

DNA Gyrase Inhibition: Quinazolin-4(3H)-ones substituted with amino acids interfere with bacterial DNA replication.

-

Spectrum: Broad-spectrum activity has been observed against S. aureus (Gram-positive) and E. coli (Gram-negative). The incorporation of dipeptides (e.g., Gly-Gly or Ala-Phe) often results in higher potency than single amino acid substitutions due to increased mimicry of the peptidoglycan precursors [2].

Synthesis Strategies

The synthesis of these conjugates requires protecting group chemistry to prevent polymerization of the amino acids.

4.1 Primary Synthetic Pathway (Benzoxazinone Route)

This is the most robust method for generating N3-substituted quinazolinones.

Figure 2: The Benzoxazinone pathway for synthesizing N3-amino acid substituted quinazolinones.

Experimental Protocols

5.1 Synthesis of 3-(Amino acid methyl ester)-2-phenylquinazolin-4(3H)-one

-

Rationale: This protocol utilizes the benzoxazinone intermediate to ensure regiospecific substitution at the N-3 position.

-

Reagents: Anthranilic acid, Benzoyl chloride, Pyridine, Amino acid methyl ester hydrochloride, Glacial acetic acid.

Step-by-Step Methodology:

-

Intermediate Formation: Dissolve anthranilic acid (0.01 mol) in pyridine (30 mL). Add benzoyl chloride (0.01 mol) dropwise at 0–5°C. Stir for 1 hour at room temperature.

-

Workup: Pour the reaction mixture into ice-cold water containing HCl. Filter the solid 2-phenyl-4H-benzo[d][1,3]oxazin-4-one, wash with water, and dry.[4] Recrystallize from ethanol.

-

Conjugation: Reflux the benzoxazinone intermediate (0.01 mol) with the appropriate amino acid methyl ester hydrochloride (0.01 mol) in glacial acetic acid (20 mL) for 6–8 hours.

-

Isolation: Concentrate the solvent under reduced pressure. Pour the residue into crushed ice. Neutralize with 10% NaHCO₃ solution to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.

-

Validation: Confirm structure via ¹H-NMR (look for chiral proton signals of the amino acid at

4.0–5.0 ppm) and IR (ester carbonyl stretch at ~1740 cm⁻¹).

5.2 In Vitro Anticancer Assay (MTT Protocol)

-

Objective: Quantify cytotoxicity against cancer cell lines (e.g., A549).

-

Controls: Positive (Gefitinib), Negative (DMSO vehicle).

Workflow:

-

Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates and incubate for 24 hours.

-

Treatment: Add test compounds (dissolved in DMSO, diluted in media) at concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression analysis.

Future Outlook

The next generation of quinazoline-amino acid derivatives will likely focus on PROTACs (Proteolysis Targeting Chimeras) . By linking a quinazoline warhead (binding EGFR) to an E3 ligase ligand via an amino acid linker, researchers can degrade the target protein rather than simply inhibiting it, overcoming resistance mutations like T790M [3].

References

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. International Journal of Peptide Research and Therapeutics.

-

Recent Advances in Quinazoline Derivatives: Synthesis and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.

Sources

- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 4. researchgate.net [researchgate.net]

Unmasking the Molecular Target of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid: An In-depth Technical Guide

This guide provides a comprehensive, multi-pronged strategy for the identification and validation of the molecular target(s) of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple listing of techniques to offer a logical, field-proven workflow that integrates computational, chemical biology, and biophysical approaches. Our methodology is built on the principles of generating high-confidence candidates, providing orthogonal validation, and understanding the biological context of the drug-target interaction.

Foundational Strategy: A Triad of Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives clinically approved as anticancer agents.[1][2][3][4] These compounds are well-known to target a variety of proteins, particularly protein kinases, by competing for the ATP-binding pocket.[2][3][4] Other targets for quinazoline derivatives include dihydrofolate reductase (DHFR) and poly-(ADP-ribose)-polymerase (PARP).[1] Given this precedent, our investigation into the specific target of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid will be guided by a strong hypothesis that its target is likely an enzyme, with a high probability of being a protein kinase.

However, to avoid bias and ensure a comprehensive search, we will not limit our approach. Instead, we will employ a three-pillar strategy that begins with broad, unbiased screening and progressively narrows down to a validated, high-confidence target. This approach ensures scientific rigor and builds a self-validating experimental narrative.

Our strategy integrates:

-

In Silico Profiling: To generate initial, testable hypotheses based on structural similarity and predictive algorithms.

-

Affinity-Based Proteomics: To directly capture and identify binding partners from a complex biological system.

-

Biophysical and Biochemical Validation: To confirm direct, physical engagement and functional modulation of the identified target(s).

Protocol 2: AP-MS for Target Identification

-

Step 1: Cell Culture and Lysis: Culture a relevant cell line (e.g., A549 lung cancer cells, based on the prevalence of quinazolines in lung cancer treatment) to a high density. [2]Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Step 2: Incubation with Probe: Incubate the cell lysate with the biotinylated probe. As a crucial negative control, also incubate a separate aliquot of lysate with the probe in the presence of a 100-fold excess of the original, unmodified compound. This competition control will help distinguish specific binders from non-specific ones.

-

Step 3: Capture on Streptavidin Beads: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins. [5]* Step 4: Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.

-

Step 5: Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Step 6: Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Step 7: Data Analysis: Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant). True target candidates should be significantly enriched in the probe-treated sample compared to the competition control.

Table 1: Hypothetical AP-MS Results

| Protein ID | Gene Name | Score | Enrichment (Probe vs. Competition) | Known Function |

| P00533 | EGFR | 254.3 | 15.2-fold | Receptor Tyrosine Kinase |

| P04626 | ERBB2 | 189.7 | 12.8-fold | Receptor Tyrosine Kinase |

| Q02750 | ABL1 | 155.2 | 8.5-fold | Non-receptor Tyrosine Kinase |

| P00374 | DHFR | 121.0 | 2.1-fold | Folic Acid Metabolism |

| P09917 | HSP90AA1 | 310.5 | 1.1-fold (non-specific) | Chaperone Protein |

Orthogonal Validation: From Candidates to Confirmed Targets

The list of proteins from the AP-MS experiment represents high-confidence candidates, but not yet validated targets. It is essential to use orthogonal methods—techniques based on different physical principles—to confirm a direct interaction in a cellular context. [6][7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates. [8][9][10]The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. [10][11]

This understanding allows us to design cellular experiments to confirm that the observed phenotype (e.g., decreased cell proliferation) is indeed a consequence of inhibiting the identified target. For example, we could use western blotting to show that treatment with our compound reduces the phosphorylation of downstream EGFR substrates like ERK and AKT.

Conclusion

The identification of a small molecule's target is a complex but critical phase in drug discovery. The strategy outlined in this guide provides a robust, logical, and self-validating framework for elucidating the molecular target of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid. By integrating in silico prediction, unbiased affinity-based proteomics, and rigorous biophysical and biochemical validation, this approach minimizes ambiguity and builds a compelling, data-driven case for a specific drug-target interaction. This comprehensive understanding is the foundation upon which all subsequent preclinical and clinical development is built.

References

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. [Link]

-

KinomePro - Pamgene. Pamgene. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Kinome Profiling Service. MtoZ Biolabs. [Link]

-

The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. [Link]

-

Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC. [Link]

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Center for Biotechnology Information. [Link]

-

Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

-

Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Publishing. [Link]

-

Computational probing protein–protein interactions targeting small molecules. Bioinformatics | Oxford Academic. [Link]

-

What is Small Molecule Hit Identification (Hit ID)? NVIDIA Glossary. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

-

What Is Affinity Selection-Mass Spectrometry? Virscidian. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

-

Design, Synthesis, and Initial Evaluation of Affinity-Based Small-Molecule Probes for Fluorescent Visualization and Specific Detection of Keap1. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

"Click" synthesis of small molecule probes for activity-based fingerprinting of matrix metalloproteases. ResearchGate. [Link]

-

Affinity Chromatography. Creative Biolabs. [Link]

-

Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin. MDPI. [Link]

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. [Link]

-

Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

-

The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [Link]

-

What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

Sources

- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. researchgate.net [researchgate.net]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pelagobio.com [pelagobio.com]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Methodological & Application

Synthesis protocol for 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid

Application Note: Optimized Synthesis of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid

Introduction & Scope

This application note details the synthesis of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid (also known as

The protocol focuses on a robust Nucleophilic Aromatic Substitution (

Scientific Foundation & Retrosynthetic Analysis

Mechanistic Principles

The synthesis relies on the

-

Chemo-selectivity: The amine (

) of serine is significantly more nucleophilic than the hydroxyl ( -

Stereo-integrity: The reaction conditions (moderate heat, weak base) are optimized to minimize proton abstraction at the chiral center, preserving the L-configuration.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic analysis showing the disconnection of the target molecule into the 4-chloroquinazoline electrophile and L-serine nucleophile.

Materials & Reagents

| Reagent | CAS Registry # | Equiv. | Role |

| 4-Chloroquinazoline | 5190-68-1 | 1.0 | Electrophilic Core |

| L-Serine | 56-45-1 | 1.2 | Nucleophilic Amino Acid |

| Triethylamine ( | 121-44-8 | 2.5 | Base (HCl Scavenger) |

| Isopropanol (IPA) | 67-63-0 | Solvent | Reaction Medium |

| Water ( | 7732-18-5 | Solvent | Workup/Precipitation |

Safety Note: 4-Chloroquinazoline is a skin sensitizer and can cause severe eye damage. Handle in a fume hood. It hydrolyzes to quinazolin-4(3H)-one in moist air; store under inert gas.

Experimental Protocol

Phase 1: Preparation of the Electrophile (Optional)

Note: If commercial 4-chloroquinazoline is unavailable, it must be synthesized fresh from quinazolin-4(3H)-one.

-

Suspend quinazolin-4(3H)-one (10 mmol) in thionyl chloride (

, 10 mL). -

Add a catalytic amount of DMF (3-5 drops).

-

Reflux for 2-3 hours until the solution becomes clear.

-

Evaporate excess

under reduced pressure (rotary evaporator). -

Azeotrope with dry toluene (

) to remove traces of acid. -

Result: Yellowish solid (4-chloroquinazoline hydrochloride). Use immediately for Phase 2.

Phase 2: Coupling Reaction (Core Protocol)

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloroquinazoline (1.64 g, 10.0 mmol) in Isopropanol (IPA) (40 mL).

-

Add L-Serine (1.26 g, 12.0 mmol, 1.2 equiv). Note: Serine will not fully dissolve initially.

-

Add Triethylamine (

) (3.5 mL, 25.0 mmol, 2.5 equiv) dropwise.-

Causality: 1.0 equiv of base neutralizes the carboxylic acid of serine; the remaining 1.5 equiv neutralizes the HCl generated during substitution.

-

Step 2: Reaction Execution

-

Heat the mixture to reflux (approx. 82°C) .

-

Maintain reflux for 4–6 hours .

-

Observation: The suspension will change as the hydrophobic chloride is consumed and the polar amino acid adduct forms.

-

-

Monitor reaction progress via TLC (Mobile phase:

90:9:1) or LC-MS. Look for the disappearance of the 4-chloroquinazoline peak (

Step 3: Workup & Purification [2]

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture to approx. 10 mL volume under reduced pressure.

-

Add cold water (30 mL) and adjust pH to ~4–5 using 1N HCl.

-

Stir at

(ice bath) for 30 minutes. -

Filter the resulting precipitate via vacuum filtration.

-

Wash the filter cake with cold water (

) and cold diethyl ether ( -

Drying: Dry the solid in a vacuum oven at

for 12 hours.

Step 4: Characterization

-

Yield Expectation: 65–75%

-

Appearance: Off-white to pale yellow powder.

-

NMR (DMSO-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of the target compound.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of 4-chloroquinazoline to quinazolinone. | Ensure solvents are dry (anhydrous IPA). Minimize exposure of starting material to air. |

| O-Arylation Byproduct | High temperature or excess base activating the -OH. | Maintain temperature strictly at reflux (do not overheat). Use DIPEA instead of |

| Racemization | Extended heating in basic media. | Limit reaction time. If critical, switch to Serine Methyl Ester coupling, followed by mild LiOH hydrolysis at room temperature. |

| Incomplete Reaction | Poor solubility of zwitterionic serine. | Add a co-solvent like DMF (10% v/v) or use water/dioxane (1:1) mixture, though IPA is preferred for easier workup. |

References

-

Mechanism of

on Quinazolines: H. M. Al-Saadi et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines."[4][5] Beilstein Journal of Organic Chemistry, 2021. [Link] -

Quinazoline-Amino Acid Conjugates: Li, D. et al. "Synthesis and biological evaluation of quinazoline derivatives." Journal of Chemical Research, 2016.[6] [Link]

-

Serine Modification Protocols: Wang, Y. et al. "Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis."[3] National Institutes of Health (PMC). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Fidelity Separation of Quinazoline-Amino Acid Conjugates

Method Development Guide | AN-QAA-2026

Executive Summary

Context: Quinazoline derivatives (e.g., Gefitinib, Erlotinib) are privileged scaffolds in medicinal chemistry, particularly as EGFR inhibitors. Recent trends in "prodrug" strategies involve conjugating these hydrophobic cores with amino acids (e.g., valine, lysine esters) to enhance bioavailability or target specific transporters (PEPT1). The Challenge: This conjugation creates a "chimeric" analyte possessing a highly hydrophobic aromatic core and a highly polar, ionizable amino acid tail. Standard generic gradients often fail, resulting in either void-volume elution (due to the amino acid) or significant peak tailing (due to the basic quinazoline nitrogen interacting with silanols). The Solution: This guide details a "Phase-Logic" approach, utilizing pH-controlled ionization and polar-embedded stationary phases to achieve sharp, symmetrical peaks without ion-pairing reagents.

Physicochemical Assessment: The "Why" Behind the Method

Before touching the HPLC, we must understand the molecule's behavior in solution.

The Polarity Conflict

A Quinazoline-Amino Acid (Q-AA) conjugate typically exhibits two distinct ionization behaviors:

-

Quinazoline N1 (Basic): The N1 nitrogen is a weak base (pKa ~3.5 for parent, shifting to ~5-7 with electron-donating substituents like amino groups) [1]. At neutral pH, this can interact with free silanols on the silica column, causing tailing.

-

Amino Acid Moiety (Zwitterionic/Polar):

Implication for HPLC: To retain the polar amino acid moiety on a C18 column, we must suppress ionization of the carboxylic acid (keep pH low). However, low pH fully protonates the quinazoline nitrogen, increasing the risk of "cation-exchange" interactions with residual silanols. Therefore, the method relies on "Silanol Suppression" via high ionic strength buffers or "Steric Protection" via column selection.

UV Spectral Properties

Quinazolines exhibit strong absorbance due to the conjugated

-

Primary Maxima: 240–260 nm (High sensitivity, less specific).

-

Secondary Maxima: 310–350 nm (High specificity, lower background) [2].

-

Recommendation: Use a Diode Array Detector (DAD). Quantify at 254 nm, but use 330 nm for purity checks to screen out non-aromatic impurities.

Method Development Protocol

Stationary Phase Selection

Standard C18 columns often result in "phase collapse" with high aqueous content (needed for the AA part) or tailing (due to the Quinazoline part).

| Column Type | Suitability | Mechanism of Action |

| Polar-Embedded C18 (e.g., Amide-C18) | High | The embedded polar group shields silanols and interacts with the amino acid moiety, improving retention of the polar "head" while the C18 chain retains the hydrophobic "tail." |

| C18 Phenyl-Hexyl | Medium-High | |

| Standard C18 (Type B Silica) | Medium | Requires "Base Deactivated" high-purity silica to prevent tailing. |

Mobile Phase Engineering

We will utilize a Low pH / High Ionic Strength strategy. This keeps the carboxyl group neutral (increasing retention) and swamps the silanols with buffer cations to reduce tailing.

-

Solvent A (Aqueous): 20 mM Potassium Phosphate (pH 2.5).

-

Why: Phosphate provides excellent buffering at pH 2.5. The potassium ions (

) act as "sacrificial cations," competing with the protonated quinazoline for silanol sites [3].

-

-

Solvent B (Organic): Acetonitrile (ACN).[3]

-

Why: ACN has lower viscosity and lower UV cutoff than Methanol, crucial for detecting the 240 nm band.

-

The "Scouting" Gradient

Do not start isocratic. Use this wide-range gradient to locate the elution window.

Flow Rate: 1.0 mL/min (for 4.6mm ID column) Temp: 35°C (Improves mass transfer for bulky conjugates)

| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |

| 0.0 | 95 | 5 | Loading: High aqueous to trap the polar AA moiety. |

| 2.0 | 95 | 5 | Isocratic Hold: Prevents void elution of polar impurities. |

| 15.0 | 10 | 90 | Ramp: Elutes the hydrophobic quinazoline core. |

| 18.0 | 10 | 90 | Wash: Clears highly lipophilic dimers. |

| 18.1 | 95 | 5 | Re-equilibration. |

| 23.0 | 95 | 5 | Ready for next injection. |

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways when optimizing for peak shape and retention.

Caption: Figure 1. Decision matrix for optimizing Quinazoline-Amino Acid separation, addressing polarity (void elution) and basicity (tailing).

System Suitability & Validation (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), you must implement a System Suitability Test (SST) before every sample set.

The "Tailing Stress" Standard

Do not just run your pure standard. Create a "Stress Mix" to prove the column is not active.

-

Protocol: Mix the Quinazoline-AA standard with a known basic marker (e.g., Quinine or Amitriptyline) if available, or simply strictly monitor the USP Tailing Factor (

) of the Quinazoline peak. -

Acceptance Criteria:

. If

Resolution Check

If analyzing a reaction mixture (e.g., coupling reaction), ensure resolution (

-

Acceptance Criteria:

between the Conjugate and the nearest impurity.

Troubleshooting Guide

| Symptom | Root Cause | Corrective Action |

| Peak Tailing | Interaction between Quinazoline N1 and Silanols. | 1. Increase Phosphate conc. to 50mM.2. Increase Column Temp to 45°C.3. Switch to a "Hybrid Particle" column (e.g., Waters XBridge) and run at pH 9.5 (Ammonium Bicarbonate). |

| Peak Splitting | Sample solvent incompatibility.[4] | Dissolve sample in the starting mobile phase (5% ACN). If dissolved in 100% ACN, the strong solvent causes the analyte to "race" down the column before focusing. |

| Retention Drift | pH instability in aqueous buffer. | Phosphate buffer is stable, but evaporation of organic modifier in pre-mixed mobile phases changes retention. Always use a binary pump (mix on demand) or cap bottles tightly. |

| Baseline Noise | UV absorbance of buffer. | If using Formic Acid (0.1%) instead of Phosphate, baseline drift at 240nm is common. Switch to Phosphate for UV work, or use TFA (0.05%) if MS is not required. |

References

-

PubChem. (2025).[5] Quinazoline | C8H6N2 | Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

-

M. Kiran, et al. (2023).[2] Evaluation of the pKa's of Quinazoline Derivatives. ResearchGate. Available at: [Link]

-

Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Phenomenex Technical Guides. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Assay Dosing for 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] Its derivatives are well-documented as potent inhibitors of various protein kinases, often by targeting the ATP-binding site.[1][3][4] 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid is a novel derivative whose biological activity is yet to be fully characterized. Its structure suggests a potential interaction with kinase targets, making robust and reproducible in vitro assay protocols essential for its evaluation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and dosing of this compound for initial in vitro characterization. The protocols herein are designed to establish a solid foundation for determining its biological activity, focusing on foundational pre-assay compound management, a representative biochemical kinase inhibition assay, and a cell-based cytotoxicity assay. The principles and methodologies described are broadly applicable to other novel small molecules.

Part 1: Foundational Compound Management

Compound Quality Control & Solubility Assessment

Before any biological assay, it is critical to confirm the identity, purity, and solubility of the test compound.

-

Identity and Purity: Confirm the molecular weight and structural integrity via LC-MS and NMR. Purity should ideally be >98% to ensure that the observed activity is attributable to the compound of interest.

-

Solubility: Aqueous solubility is a critical determinant of a compound's behavior in assays.[5][6] A kinetic solubility assessment is recommended for early-stage discovery.[6][7][8]

Protocol: Kinetic Solubility Assessment

-

Prepare a high-concentration stock solution of 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Add a small volume of the DMSO stock (e.g., 2 µL) to the aqueous assay buffer (e.g., 98 µL of PBS, pH 7.4) to achieve a high theoretical concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., 2%).[8]

-

Incubate the mixture at room temperature for 1-2 hours with gentle agitation.

-

Analyze the sample for precipitation using nephelometry (light scattering) or by centrifuging the sample, collecting the supernatant, and quantifying the dissolved compound via HPLC-UV.[7]

-

This provides an estimate of the maximum soluble concentration under assay-like conditions, which is crucial for designing the dosing range.

Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are paramount to prevent compound degradation and ensure consistent concentrations across experiments.[9][10][11]

Protocol: 10 mM Stock Solution Preparation

-

Calculation: Determine the mass of the compound needed.

-

Mass (mg) = 10 mM * Volume (L) * Molecular Weight (g/mol)

-

Example: For 1 mL (0.001 L) of a 10 mM solution of a compound with MW = 247.24 g/mol , you would need 2.47 mg.

-

-

Dissolution: Carefully weigh the compound into a sterile, amber glass or polypropylene vial. Add the calculated volume of high-purity, anhydrous DMSO.[10]

-

Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used if necessary, but compound stability at temperature should be considered.[10]

-

Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots (e.g., 20 µL) in tightly sealed, low-binding tubes.[9][10] Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.[9]

| Parameter | Recommendation | Rationale |

| Stock Concentration | 10 mM | A standard concentration for creating serial dilutions for a wide range of assay concentrations. |

| Solvent | Anhydrous DMSO | High solubilizing power for many organic molecules; compatible with most in vitro assays. |

| Final DMSO in Assay | < 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[9][10] |

| Storage | -20°C or -80°C in aliquots | Minimizes degradation from freeze-thaw cycles and chemical instability.[9] |

Part 2: Biochemical Assay Dosing - Kinase Inhibition

Given the quinazoline core, a logical first step is to assess the compound's activity against a panel of protein kinases.[1][3][4] This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) in a 384-well format using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Workflow for Biochemical Kinase Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Dosing Protocol: Kinase Assay

This protocol assumes a final assay volume of 25 µL in a 384-well plate.

-

Compound Serial Dilution (Dose-Response Plate): a. In a 96-well plate, dispense 50 µL of 100% DMSO into wells A2 through A11. b. Add 100 µL of the 10 mM compound stock solution to well A1. c. Transfer 50 µL from well A1 to A2, mix thoroughly, and continue this 1:2 serial dilution across to well A11. This creates a DMSO dilution plate. d. Well A12 should contain only DMSO to serve as the vehicle control (0% inhibition).

-

Intermediate Dilution Plate: a. Dispense 98 µL of kinase assay buffer into a new 96-well plate. b. Transfer 2 µL from each well of the DMSO dilution plate into the corresponding wells of the buffer plate. Mix well. This creates a 200 µM top concentration with 2% DMSO in all wells.

-

Assay Plate Dosing: a. Enzyme Addition: Add 10 µL of diluted kinase enzyme to all wells of a 384-well assay plate, except for the "no enzyme" control wells.[12] b. Compound Addition: Add 5 µL from the intermediate dilution plate to the corresponding assay wells. For controls, add 5 µL of 2% DMSO/buffer (vehicle) or a known inhibitor (positive control).[13] c. Pre-incubate the plate at room temperature for 15-30 minutes. d. Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the specific kinase.[12] e. Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

-

Signal Detection (Example: ADP-Glo™): a. Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes. b. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[12] c. Measure luminescence using a plate reader.

| Concentration Step | Top Concentration | Dilution Factor | Final Assay Concentration Range | Final DMSO |

| Stock Solution | 10 mM | - | - | 100% |

| Intermediate Plate | 200 µM | 1:50 | - | 2% |

| Final Assay Plate | 40 µM | 1:5 | 40 µM - 39 nM | 0.4% |

Part 3: Cell-Based Assay Dosing - Cytotoxicity/Viability

It is crucial to determine if a compound's activity is due to specific target engagement or general cytotoxicity. A cell viability assay, such as one using a tetrazolium compound (MTS) or quantifying ATP (CellTiter-Glo®), is a standard approach.[14]

Workflow for Cell-Based Viability Assay

Caption: Workflow for a typical cell-based viability assay.

Detailed Dosing Protocol: Cell Viability Assay (CellTiter-Glo®)

This protocol is for a 96-well format with a final volume of 100 µL.

-

Cell Seeding: Seed cells in a clear-bottom, opaque-walled 96-well plate at a predetermined density in 90 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Dilution in Medium: a. Prepare a 2 mM stock of the compound by diluting the 10 mM DMSO stock 1:5 in complete culture medium. b. In a separate dilution plate, perform a serial dilution (e.g., 1:3 or 1:4) of the 2 mM stock using complete culture medium containing a consistent percentage of DMSO. This creates a 10X working concentration plate. c. Causality: Preparing dilutions in culture medium minimizes issues with compound precipitation when added to the cells and ensures the final vehicle concentration is uniform across all wells.[15]

-

Cell Dosing: a. Add 10 µL from each well of the 10X working concentration plate to the corresponding wells of the cell plate. b. Include vehicle control wells (medium with the same final DMSO concentration but no compound) and "no cell" control wells (medium only, for background subtraction).[16][17]

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

-

Signal Detection (CellTiter-Glo®): a. Equilibrate the plate to room temperature for about 30 minutes.[14][18] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14] c. Add 100 µL of CellTiter-Glo® Reagent directly to each well.[14][17][19] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][18] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19] f. Measure luminescence with a plate reader. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[19]

Part 4: Data Analysis and Interpretation

For both biochemical and cell-based assays, the goal is to generate a dose-response curve to determine the potency of the compound, typically expressed as an IC50 (for inhibition) or EC50 (for effect).

-

Data Normalization:

-

0% Activity/Inhibition: Average signal from the "no enzyme" or "maximum inhibitor" control wells.

-

100% Activity/Viability: Average signal from the vehicle (e.g., DMSO) control wells.

-

Calculate the percent inhibition for each compound concentration.

-

-

Curve Fitting:

-

Plot the percent inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[20][21]

-

Fit the data using a four-parameter logistic (4PL) model, also known as a sigmoidal dose-response model.[22][23][24] This model is defined by four parameters: the top asymptote, bottom asymptote, the Hill slope, and the IC50/EC50.[22][23]

-

Software such as GraphPad Prism, or packages in R like dr4pl, can be used for this analysis.[25]

-

Four-Parameter Logistic Equation: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

This robust analysis allows for the accurate determination of the compound's potency, which is a critical parameter in the drug discovery process.[20][26][27]

References

-

What is the 4PL Formula? - Quantics Biostatistics. (2023, March 15). Quantics Biostatistics. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, June 28). Hilaris Publisher. [Link]

-

ahwbest/dr4pl: Dose-Response analysis using the 4 Parameter Logistic model. (2017, October 6). GitHub. [Link]

-

Four Parameter Logistic (4PL) Regression. (n.d.). MyAssays. [Link]

-

Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Asian Journal of Research in Chemistry. [Link]

-

Bioassay Analysis-Four-Parameter Logistic Model. (n.d.). Unistat Statistics Software. [Link]

-

SMALL MOLECULES. (n.d.). Captivate Bio. [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Biopharmatutor. [Link]

-

How can I generate a dose response curve SAS? | SAS FAQ. (n.d.). OARC Stats - UCLA. [Link]

-

In vitro solubility assays in drug discovery. (2008, November 15). PubMed. [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022, March 31). PMC - NIH. [Link]

-

Controlling your High Content Assays. (2020, December 8). Araceli Biosciences. [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]

-

Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. [Link]

-

Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. [Link]

-

Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

-

Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023, January 5). YouTube. [Link]

-

Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. [Link]

-

Dose–Response Curves and the Determination of IC 50 and EC 50 Values. (n.d.). ResearchGate. [Link]

-

Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (n.d.). PMC - NIH. [Link]

-

A Strategy to Model Nonmonotonic Dose-Response Curve and Estimate IC50. (2013, August 1). PLOS One. [Link]

-

GSK3β Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

-

"Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. (2017, June 15). Wiley Online Library. [Link]

-

How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

-

How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. [Link]

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. captivatebio.com [captivatebio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]

- 17. promega.com [promega.com]

- 18. scribd.com [scribd.com]

- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. quantics.co.uk [quantics.co.uk]

- 23. Four Parameter Logistic Regression - MyAssays [myassays.com]

- 24. How can I generate a dose response curve SAS? | SAS FAQ [stats.oarc.ucla.edu]

- 25. GitHub - ahwbest/dr4pl: Dose-Response analysis using the 4 Parameter Logistic model [github.com]

- 26. researchgate.net [researchgate.net]

- 27. A Strategy to Model Nonmonotonic Dose-Response Curve and Estimate IC50 | PLOS One [journals.plos.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid

Executive Summary

You are likely encountering low yields (<40%) during the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline with L-serine. In my experience supporting this scaffold, the failure mode is rarely the coupling event itself, but rather competitive hydrolysis of the starting material or isoelectric loss during workup.

This guide moves beyond standard textbook procedures to address the specific physicochemical challenges of coupling an amphoteric amino acid (Serine) to an electron-deficient heterocycle (Quinazoline).

Part 1: Diagnostic Logic Tree

Before altering your protocol, use this flowchart to identify the specific bottleneck in your current workflow.

Figure 1: Diagnostic logic for identifying yield loss vectors in SNAr coupling.

Part 2: Critical Control Points (The "Why")

The Hydrolysis Trap

The 4-chloroquinazoline starting material is highly unstable in the presence of water, especially when heated. The C4 position is electron-deficient, making it susceptible to attack by water to form the thermodynamically stable, inert quinazolin-4(3H)-one .

-

The Fix: You must use anhydrous solvents. If your L-Serine is a hydrate or wet, it will kill the reaction.

The Zwitterion Effect

L-Serine exists as a zwitterion (

-

The Fix: You must use at least 1.1 equivalents of a base (DIPEA or TEA) to ensure the amine is deprotonated (

) and reactive. However, avoid huge excesses of strong base, which can promote racemization of the serine

Isoelectric Solubility

The product, 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid, is amphoteric. It contains a basic quinazoline nitrogen and an acidic carboxylic acid.

-

The Fix: If you acidify to pH 1, the pyridine ring protonates (soluble). If you basify to pH 10, the carboxylate forms (soluble). You must isolate at the Isoelectric Point (pI) , typically between pH 4.0 and 5.0, where solubility is minimal.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize precipitation yield.

Reagents

-

A: 4-Chloroquinazoline (1.0 equiv) [Freshly prepared or stored under Ar]

-

B: L-Serine (1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Anhydrous Isopropanol (iPrOH) or DMF (Concentration: 0.2 M)

Step-by-Step Methodology

-

Preparation of Nucleophile:

-

In a dry flask, suspend L-Serine (1.2 equiv) in anhydrous iPrOH.

-

Add DIPEA (1.5 equiv initially) and stir at room temperature for 15 minutes. Rationale: This pre-activates the serine by neutralizing the zwitterion.

-

-

Coupling Reaction:

-

Add 4-Chloroquinazoline (1.0 equiv) in one portion.

-

Heat the mixture to reflux (80°C) under an inert atmosphere (Nitrogen/Argon).

-

Monitor: Check TLC after 1 hour.

-

Mobile Phase: DCM:MeOH:AcOH (90:10:1).

-

Visualization: UV (254 nm). The product will be a polar spot with a lower Rf than the starting material but higher than free serine.

-

-

-

Workup (The Critical Step):

-

Cool reaction to room temperature.[1]

-

Evaporation: Remove the organic solvent (iPrOH/DMF) under reduced pressure. Do not skip this; organic solvents increase the solubility of the product during the pH adjustment.

-

Resuspension: Dissolve/suspend the residue in a minimum amount of water (approx. 5-10 mL per gram of reactant).

-

pI Adjustment:

-

The solution will likely be basic due to DIPEA.[1]

-

Slowly add 1M HCl dropwise while monitoring with a pH meter.

-

Target pH: 4.5 - 5.0.

-

Observation: A thick white/off-white precipitate should form.

-

-

Isolation: Cool the slurry on ice for 30 minutes, then filter. Wash with cold water (2x) and cold diethyl ether (to remove unreacted organic impurities).

-

Part 4: Mechanism & Competition

Understanding the competition between your desired product and the hydrolysis byproduct is key to optimization.

Figure 2: Competitive reaction pathways. The red dashed line represents the hydrolysis pathway that must be suppressed by excluding moisture.

Part 5: Troubleshooting FAQs

Q1: I see the starting material disappear, but I isolate nothing. Where is my product?

A: It is likely in your aqueous waste stream. If you acidified the reaction mixture to pH 1-2 (common for carboxylic acid workups), the quinazoline nitrogen protonated, making the molecule a cationic salt (highly water-soluble).

-

Solution: Adjust the aqueous layer to pH 4.5 and check for precipitation. If no precipitate forms, saturate the water with NaCl and extract with n-Butanol or Ethyl Acetate/iPrOH (3:1).

Q2: My product contains a significant impurity that doesn't move on TLC.

A: This is likely Quinazolin-4(3H)-one (hydrolysis product). It is very difficult to separate from the amino acid product via extraction because both are polar solids.

-

Solution: Recrystallization.[1][2] The hydrolysis byproduct is often less soluble in hot ethanol than the target amino acid. Alternatively, use preparative HPLC (C18 column) using a water/acetonitrile gradient with 0.1% Formic Acid.

Q3: Can I use ethanol instead of isopropanol?

A: Yes, but be cautious of esterification . If you use Ethanol and accidentally create acidic conditions (or heat for prolonged periods), the carboxylic acid on the serine side chain can react with the solvent to form the ethyl ester. Isopropanol is sterically bulkier and less prone to this side reaction.

Q4: Why is my yield lower when I scale up?

A: Heat transfer and moisture ingress. On a larger scale, longer heating times are often required, which increases the window for moisture from the air to enter the system (if not strictly sealed) or for thermal degradation.

-

Solution: Ensure strict inert atmosphere (Argon balloon or manifold) and consider adding molecular sieves (3Å) to the reaction vessel to scavenge trace water.

References

-

Nucleophilic Substitution Mechanism

- Study: "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis."

- Relevance: Confirms C4 activ

-

Source:

-

Hydrolysis Kinetics

- Study: "Reaction of 4-chloroquinazolines with amines..."

- Relevance: Details the competition between amination and hydrolysis in quinazoline deriv

-

Source:

-

Isoelectric Point Precipitation

-

Reaction Optimization (Microwave/Solvent)

- Study: "Efficient N-aryl

- Relevance: Validates the use of polar solvents and base for optimal yields.

-

Source:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 3. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 4. Isoelectric point - Wikipedia [en.wikipedia.org]

Technical Support Center: Troubleshooting Impurity Profiles in Quinazoline Amino Acid Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinazoline amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling. Unidentified peaks in your chromatogram or inconsistencies in your reaction profile can be significant roadblocks. This resource provides in-depth, experience-based answers to common challenges, helping you identify, control, and eliminate impurities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of impurity management in quinazoline synthesis.

Q1: What are the most common classes of impurities encountered in quinazoline amino acid synthesis?

Impurities in active pharmaceutical ingredients (APIs) can originate at any stage of the synthetic and manufacturing process.[1][2] They are broadly categorized into organic, inorganic, and residual solvents.[1] For quinazoline synthesis, organic impurities are the most complex and typically fall into these categories:

-

Starting Material-Related Impurities: Unreacted starting materials or impurities already present in them that carry through the synthesis.[2][3]

-

Intermediates: Precursors in the synthetic route that remain due to incomplete reactions.[3]

-

Synthetic By-products: Unwanted compounds formed from competing or consecutive side reactions. Common examples include dimers, polymers, and regioisomers.[4]

-

Degradation Products: Impurities formed by the degradation of the final product during storage or processing, often through hydrolysis, oxidation, or photolysis.[1][5]

Q2: Which synthetic routes are most susceptible to specific types of impurities?

The choice of synthetic strategy significantly influences the impurity profile.

-

Classical Methods (e.g., Niementowski, Friedländer): These foundational methods often require high temperatures and harsh conditions.[4] The Niementowski reaction, for instance, can suffer from thermal decomposition of starting materials, while the Friedländer synthesis can produce undesired quinoline derivatives if not carefully controlled.[4]

-

Modern Transition-Metal-Catalyzed Methods: While often more efficient and conducted under milder conditions, these routes can introduce their own set of impurities.[6][7] If not adequately removed, residual heavy metals (e.g., Palladium, Copper, Iron) from the catalyst can be a major concern.[6][8] The ligand used in the catalysis can also be a source of process-related impurities.

Q3: What are the primary analytical techniques for identifying and quantifying these impurities?

A multi-technique approach is essential for comprehensive impurity profiling.[9]

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying impurities. Reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile or methanol and a buffered aqueous solution is a common starting point.[10][11] UV detection is standard due to the strong UV absorbance of the quinazoline core.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (especially a high-resolution instrument like a Q-TOF or Orbitrap) is critical for impurity identification.[9][12] It provides accurate mass data to determine elemental composition and fragmentation patterns (MS/MS) to elucidate the structure of unknown peaks.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information and is invaluable for the unambiguous characterization of isolated impurities.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is primarily used for identifying and quantifying volatile impurities, such as residual solvents.[1]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, problem-oriented guidance for specific issues you may encounter during your experiments.

Section A: Synthetic & Reaction-Based Issues

Q: My reaction is producing a significant amount of a high molecular weight byproduct, confirmed by MS. What is it and how can I prevent it?

A: This is a classic sign of dimer or polymer formation. These byproducts arise when two or more molecules of your starting material or product react with each other.

Causality & Mechanism: The primary causes are related to reaction conditions and starting material characteristics:

-

High Concentration: Performing reactions at high concentrations increases the probability of intermolecular reactions, leading to dimerization.[4]

-

Bifunctional Starting Materials: If a starting material contains two reactive sites that can participate in the quinazoline ring formation, it can act as a linker between two molecules.[4] For example, using a diamine where a mono-amine is intended.

-

Excessive Heat or Reaction Time: Prolonged exposure to high temperatures can sometimes promote side reactions, including polymerization.

Troubleshooting & Protocol:

| Action Item | Rationale | Expected Outcome |

| 1. Decrease Reactant Concentration | Reduce the likelihood of intermolecular collisions. | A significant reduction in the dimer/polymer peak area in the HPLC chromatogram. |

| 2. Verify Starting Material Purity | Ensure starting materials are monofunctional as intended. | Elimination of the byproduct if it was caused by a bifunctional contaminant. |

| 3. Optimize Reaction Temperature & Time | Minimize thermal stress on reactants and products. | Improved selectivity for the desired product over byproducts. |

Self-Validating System: To confirm the issue, run a series of small-scale reactions in parallel, varying only the concentration (e.g., 0.5x, 1x, 2x the original concentration). Analyze the crude reaction mixtures by HPLC or LC-MS. A clear trend of decreasing byproduct formation with decreasing concentration will validate this troubleshooting path.

Q: My final product shows two distinct peaks with the same mass in the LC-MS, suggesting the presence of an isomer. What are the likely causes?